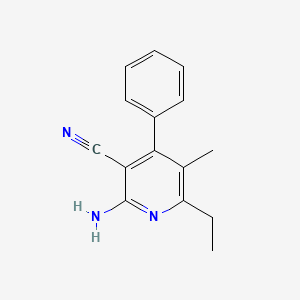
2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile is an organic compound with a complex structure that includes an amino group, an ethyl group, a methyl group, a phenyl group, and a nicotinonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of appropriate substituted benzaldehydes with malononitrile in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the nitrile group to primary amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines.
Applications De Recherche Scientifique
2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its derivatives and applications. Further research is needed to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-6-methyl-4-phenylnicotinonitrile
- 2-Amino-6-(4-methylphenyl)-4-phenylnicotinonitrile
- 2-Amino-5-ethyl-6-methyl-4-phenylnicotinonitrile
Uniqueness
The presence of both ethyl and methyl groups, along with the phenyl and amino groups, provides a distinct set of properties compared to its analogs .
Propriétés
Formule moléculaire |
C15H15N3 |
|---|---|
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
2-amino-6-ethyl-5-methyl-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H15N3/c1-3-13-10(2)14(11-7-5-4-6-8-11)12(9-16)15(17)18-13/h4-8H,3H2,1-2H3,(H2,17,18) |
Clé InChI |
HMLCRBMFKDYYFT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3bR,4aS)-3-(Difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B11769520.png)
![6-((4-Methoxyphenyl)tellanyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11769522.png)
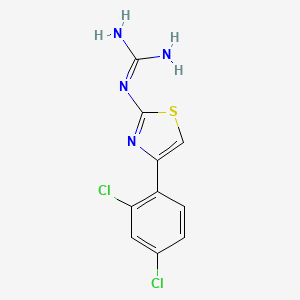
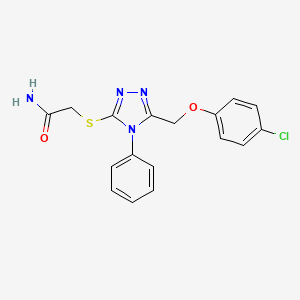

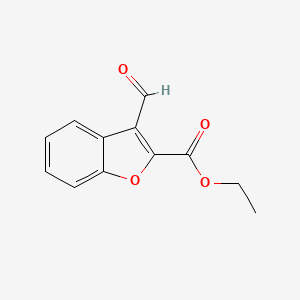
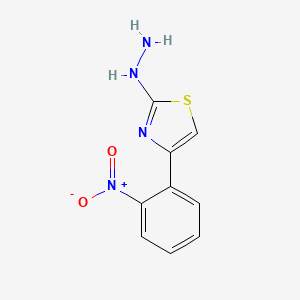
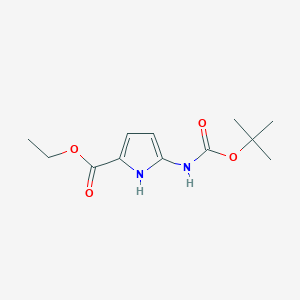
![3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11769554.png)

![(3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B11769572.png)
![3-Chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-N-cyclohexylbenzo[b]thiophene-2-carboxamide](/img/structure/B11769573.png)
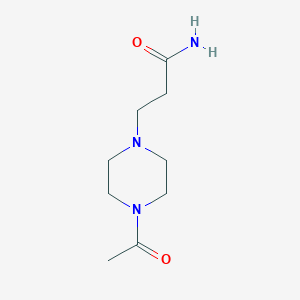
![N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769594.png)
